molecular formula C12H16N4 B1483006 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 2098087-06-8

1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B1483006
CAS No.: 2098087-06-8
M. Wt: 216.28 g/mol
InChI Key: ADVCGVHVHQJLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrazole core substituted with a pyridine ring and a methylmethanamine side chain, is analogous to numerous bioactive molecules. Compounds based on the pyrazolopyridine structure have been extensively investigated as selective inhibitors of various kinases, such as CDK1 and CDK2, which are critical targets in oncology research for regulating cell cycle progression . Furthermore, structurally related 1H-pyrazolo[3,4-b]pyridines are recognized for their ability to interact with the GABA A -benzodiazepine receptor complex, suggesting potential research applications in neurosciences . The specific substitution pattern of this compound, particularly the 1-ethyl and N-methylmethanamine groups, is a common feature in compounds designed to modulate central nervous system (CNS) targets, as seen in historical pyrazolopyridine research . This reagent provides researchers with a versatile intermediate for developing novel therapeutic agents, probing enzyme mechanisms, and exploring structure-activity relationships. Its value lies in its potential to be optimized for potency and selectivity across a range of biological targets.

Properties

IUPAC Name

1-(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-3-16-9-10(8-13-2)12(15-16)11-6-4-5-7-14-11/h4-7,9,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVCGVHVHQJLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=N2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Research Findings and Considerations

  • The use of biphasic solvent systems and low catalyst loadings reduces metal contamination in the final product, a critical factor for pharmaceutical applications.

  • Avoiding harsh acidic treatments (e.g., ethanolic HCl) preserves sensitive functional groups and improves yield.

  • Multi-step synthesis requires careful monitoring by chromatographic and spectroscopic methods (e.g., LC-MS, NMR) to ensure reaction completion and purity.

  • The synthetic routes are adaptable for scale-up in industrial settings due to simplified isolation and catalyst economy.

Chemical Reactions Analysis

1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The pyridine and pyrazole rings allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural variations among analogs include substituents on the pyrazole ring, which influence electronic properties, solubility, and molecular interactions.

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₂H₁₇N₄* ~217.30 Pyridin-2-yl, ethyl, methylamine Moderate lipophilicity, amine reactivity
1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine C₁₁H₁₂FN₃ 205.23 4-fluorophenyl Increased electronegativity, smaller size
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine C₁₂H₁₅N₃O 217.27 3-methoxyphenyl Ether group enhances H-bonding, higher solubility
N-{3-[4-[1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl]-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl}acetamide C₃₂H₂₆N₆O₅S 606.66 4-nitrophenyl, phenylsulfonyl High molecular weight, lipophilic, kinase inhibitor candidate
Key Observations:
  • Electron-Withdrawing Groups : The pyridin-2-yl group in the target compound provides electron-deficient aromaticity, facilitating π-π stacking in biological targets. In contrast, the 4-fluorophenyl analog () introduces electronegativity without significant steric hindrance.
  • Solubility : The methoxyphenyl analog () may exhibit improved aqueous solubility due to its ether group, whereas the target compound’s pyridinyl group balances lipophilicity and polarity.
  • Reactivity : The methylamine group in the target compound allows for derivatization (e.g., acrylamide formation in ), a feature shared with the methoxyphenyl analog.

Biological Activity

1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a heterocyclic compound with a complex structure that includes a pyrazole ring and a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, synthesis, and mechanisms of action supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4C_{13}H_{18}N_4 with a molecular weight of approximately 234.31 g/mol. The structure features an ethyl group at the 1-position of the pyrazole ring, a pyridine ring at the 3-position, and an N-methylmethanamine substituent.

Property Value
Molecular FormulaC₁₃H₁₈N₄
Molecular Weight234.31 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone under acidic or basic conditions.
  • Introduction of the Pyridine Ring : A cyclization reaction involving β-ketoesters and aldehydes is commonly employed.
  • Alkylation : The ethyl group is introduced through alkylation using ethyl halides.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory pathways and tumor progression. Research indicates that this compound may inhibit key enzymes associated with inflammation and cancer cell proliferation.

Anti-inflammatory Properties

Studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, the compound may inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for controlling cell growth and proliferation.

Anticancer Activity

In vivo studies have shown that derivatives of this compound can suppress tumor growth in mouse xenograft models. The free-drug exposure levels significantly correlate with antitumor activity, suggesting that optimizing drug delivery could enhance efficacy in clinical settings.

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Study on Tumor Growth Inhibition :
    • A study involving xenograft models showed that compounds similar to this compound effectively suppressed tumor growth at low doses by modulating the PI3K/AKT/mTOR pathway .
  • Inflammation Model :
    • In models of inflammation, this compound demonstrated significant reductions in inflammatory markers, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it to structurally similar compounds:

Compound Name Key Features Biological Activity
2-(pyridin-2-yl)-1H-pyrazoleLacks ethyl and amine groupsLimited anti-inflammatory effects
3-PyridylpyrazoleExhibits anti-inflammatory propertiesModerate anticancer effects
1-EthylpyrazoleSimple structure; fewer functional groupsMinimal biological activity

The presence of both ethyl and amine groups in this compound enhances its solubility and biological activity compared to its analogs.

Q & A

Basic: What are the recommended safety protocols for handling 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. For respiratory protection, employ P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) cartridges are recommended for higher concentrations .
  • Ventilation: Work in a fume hood to minimize inhalation risks, as the compound may cause respiratory irritation (H335) .
  • First Aid: For eye exposure, rinse with water for ≥15 minutes and seek medical attention. For skin contact, wash with soap and water .
  • Waste Disposal: Use licensed disposal services to prevent environmental contamination .

Basic: What spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H NMR (400 MHz) in deuterated solvents (e.g., CDCl3_3 or DMSO-d6_6) to identify proton environments, focusing on pyridinyl and pyrazole proton resonances (δ 7.1–8.6 ppm) .
  • Mass Spectrometry (MS): Employ ESI-MS for molecular ion ([M+H]+^+) detection and fragmentation pattern analysis. Calibrate using internal standards like sodium formate .
  • Elemental Analysis: Validate purity via %C/H/N measurements, with deviations ≤0.3% indicating high purity .

Advanced: How can researchers address discrepancies between experimental and computational NMR chemical shift data for this compound?

Methodological Answer:

  • Solvent Effects: Account for solvent polarity in computational models (e.g., using COSMO-RS) to align with experimental DMSO or CDCl3_3 shifts .
  • Conformational Sampling: Perform DFT calculations (e.g., B3LYP/6-31G*) with Boltzmann weighting to model rotamer populations influencing shifts .
  • Referencing: Calibrate experimental spectra using tetramethylsilane (TMS) and verify against databases like SDBS or HMDB .

Advanced: What strategies are recommended for optimizing reaction yields in the synthesis of pyrazole derivatives via Mannich reactions?

Methodological Answer:

  • Microwave-Assisted Synthesis: Use Biotage® Initiator+ systems at 140°C for 15 minutes to enhance reaction efficiency and reduce side products .
  • Catalyst Screening: Test Na2_2SO4_4 as a desiccant in THF to drive imine formation, achieving >90% yield in intermediate steps .
  • Purification: Employ flash chromatography (SiO2_2, 60% EtOAc/hexane) or recrystallization in ethanol to isolate pure products .

Advanced: How can SHELX software be applied in the crystallographic analysis of this compound, and what are common pitfalls?

Methodological Answer:

  • Structure Solution: Use SHELXD for phase problem resolution via dual-space methods, leveraging high-resolution (<1.0 Å) data for robust solutions .
  • Refinement: Apply SHELXL with anisotropic displacement parameters (ADPs) for non-H atoms. Avoid overfitting by monitoring Rfree_{\text{free}} values .
  • Pitfalls:
    • Twinned Data: Use TWIN/BASF commands in SHELXL for handling twinning .
    • Disorder Modeling: Split occupancy for disordered ethyl/pyridinyl groups using PART instructions .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of pyrazole-containing compounds like this one?

Methodological Answer:

  • Glucose Uptake Assay: Screen hepatocyte glucose uptake using radiolabeled 2-deoxyglucose, measuring activity at 10 mM glucose concentrations .
  • Kinase Inhibition: Use fluorescence polarization (FP) assays with TR-FRET probes to assess binding to targets like glucokinase .
  • Cytotoxicity: Perform MTT assays on HEK-293 cells, using 24–72 hour incubations and IC50_{50} calculations .

Advanced: How can computational methods predict the reactivity of this compound in catalytic or ligand applications?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/def2-TZVP level to analyze frontier molecular orbitals (HOMO/LUMO) for redox activity .
  • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., TLR4), focusing on pyrazole/pyridinyl hydrogen bonding .
  • Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Advanced: What are the challenges in reconciling conflicting toxicity data for pyrazole derivatives?

Methodological Answer:

  • Dose-Response Curves: Use Hill slope models to compare acute toxicity (e.g., LD50_{50}) across studies, ensuring consistent exposure routes (oral vs. dermal) .
  • Metabolite Profiling: Perform LC-MS/MS to identify toxic metabolites (e.g., N-oxides) that may explain discrepancies .
  • Species-Specific Effects: Validate in vitro results (e.g., HepG2 cells) with in vivo rodent models, adjusting for metabolic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.